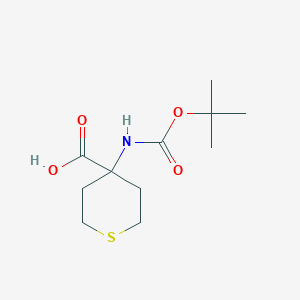

Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiophene derivatives often involves halogenation, alkylation, and subsequent cyclization processes. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, obtained via straightforward halogenation of methyl 3-hydroxythiophene-2-carboxylate, undergo alcohols addition and dehydrochlorination to yield thiophene diols. These diols, through O-alkylation and alkaline hydrolysis, can lead to dialkoxythiophene carboxylic acids in nearly quantitative yield (Corral & Lissavetzky, 1984). This pathway exemplifies the complexity and versatility of thiophene chemistry, relevant to the synthesis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate.

Molecular Structure Analysis

The molecular structure of thiophene derivatives reveals significant insights into their chemical behavior and interactions. For example, the crystal structure of a related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, was determined, highlighting the importance of intramolecular hydrogen bonding (Alizadeh, 2005). These structural details are crucial for understanding the reactivity and properties of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate.

Chemical Reactions and Properties

Thiophene derivatives participate in a wide range of chemical reactions, including nitration, which leads to nitro derivatives essential for further chemical transformations. The nitration of thiophene derivatives has been shown to produce compounds with varied functionalities, critical for synthesizing complex molecules (Shvedov et al., 1973).

Wissenschaftliche Forschungsanwendungen

Synthesis of Thienopyrimidines : Ethyl 2-amino-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate, a closely related compound, is a versatile precursor for synthesizing novel polyfunctionally substituted thienopyrimidines and related fused systems (Aly & Behalo, 2010).

Production of Mono- and Di-Alkyl Ethers : A study presents a new route to produce high-yield mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids from methyl 3-hydroxythiophene-2-carboxylate (Corral & Lissavetzky, 1984).

Synthesis of o-Dimethylene Thiophene Precursors : A facile synthesis method for 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides from 3-(phenylthio)-4-acyl-3-sulfolenes provides stable precursors for o-dimethylene thiophene (Tso, Tsay, & Li, 1995).

Potential in Antiarthritis Agents and Shellac Components : Research demonstrates the potential for creating long-chain esters with remote hydroxyl and carboxyl groups, which are useful for antiarthritis agents, shellac components, and spore germination inhibitors (Yang et al., 2000).

Study on Mutagenic Effects : The study of 3-methyl-4-nitrophenol, a structurally similar compound, reveals its mutagenic effect on mouse somatic cells, indicating potential implications in toxicology (Nehéz et al., 1985).

Chemical Shifts in Substituted Thiophenecarboxylates : Substituted 3-thiophenecarboxylates show significant chemical shifts influenced by various factors such as carbonyl conformation and intramolecular hydrogen bonding (Satonaka, 1983).

Synthesis of Azo-Dyes : A study on the synthesis of azo-dyes based on thiophendiazonium salts demonstrates how the structure of synthesized azo-dyes and the position of the azo-group in the thiophene ring significantly affect their color and light absorption properties (Barabash et al., 2020).

Safety And Hazards

Eigenschaften

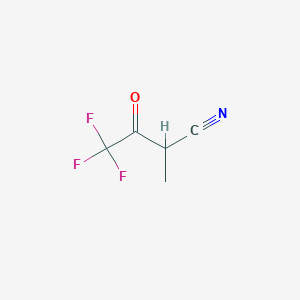

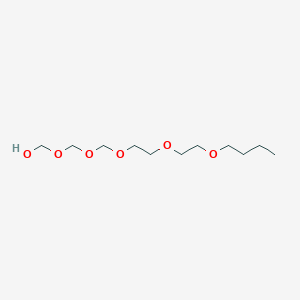

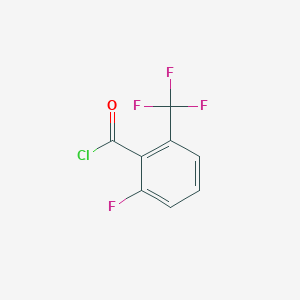

IUPAC Name |

methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5S/c1-17-12(14)11-10(6-7-19-11)18-9-4-2-8(3-5-9)13(15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBDROODMZKCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384570 | |

| Record name | methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |

CAS RN |

103790-37-0 | |

| Record name | methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)

![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)